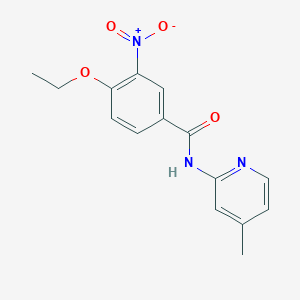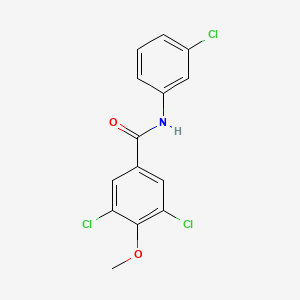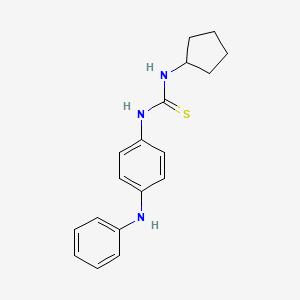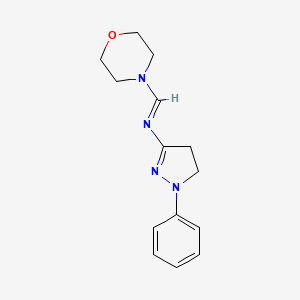
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1996 by Glaxo Wellcome Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 inhibits the activity of several kinases by binding to their ATP-binding sites. It has been shown to be a selective inhibitor of c-Raf kinase, which is a key regulator of the MAPK/ERK signaling pathway. By inhibiting c-Raf, this compound 5074 blocks the activation of downstream kinases, such as MEK and ERK, which play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound 5074 has been shown to inhibit cell proliferation and induce apoptosis by blocking the MAPK/ERK signaling pathway. In animal models of neurodegenerative diseases, this compound 5074 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting c-Raf and downstream kinases.
実験室実験の利点と制限
One of the main advantages of using 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 in lab experiments is its selectivity for c-Raf kinase, which allows for specific inhibition of the MAPK/ERK signaling pathway. This can be useful in studying the role of this pathway in various disease models. However, one limitation of using this compound 5074 is its potential off-target effects, as it has been shown to inhibit other kinases at higher concentrations. Additionally, the solubility and stability of this compound 5074 can be a challenge in some experimental settings.
将来の方向性
There are several potential future directions for research involving 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074. One area of interest is the development of more potent and selective inhibitors of c-Raf kinase, which could have therapeutic potential in cancer and other diseases. Another area of interest is the investigation of the role of the MAPK/ERK signaling pathway in aging and age-related diseases, as this pathway has been implicated in the regulation of cellular senescence and aging-related phenotypes. Finally, the potential use of this compound 5074 as a tool for studying the role of kinases in other signaling pathways and disease models could also be explored.
合成法
The synthesis of 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 involves several steps, including the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve yield and purity, and different variations of the method have been reported in the literature.
科学的研究の応用
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular disease. It has been shown to inhibit several kinases, including c-Raf, MEK1, and ERK1/2, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. This compound 5074 has also been used to study the role of these kinases in various disease models, such as cancer cell lines and animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-13-5-4-11(9-12(13)18(20)21)15(19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPNWKVRVAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)